molecular formula C9H8ClN3O2 B6260443 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride CAS No. 1432679-80-5

6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride

Cat. No. B6260443
CAS RN: 1432679-80-5
M. Wt: 225.6
InChI Key:
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Description

“6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular weight of “6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride” is 189.17 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

“6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride” is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Coordination Chemistry and Metal Complexes

The unique structure of 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride allows it to act as a versatile ligand in coordination chemistry. When combined with metal ions (such as Zn(II) or Cu(II)), it forms coordination complexes. These complexes exhibit fascinating properties, including luminescence, magnetic behavior, and catalytic activity. Researchers explore these complexes for applications in sensors, catalysis, and molecular recognition .

Biomedical and Pharmaceutical Research

The imidazole moiety in this compound is of interest in drug discovery. Researchers investigate its potential as a scaffold for designing new pharmaceutical agents. By modifying the pyridine ring and imidazole group, scientists can create derivatives with enhanced bioactivity. These derivatives may target specific receptors, enzymes, or pathways, making them valuable candidates for drug development .

Antimicrobial and Antifungal Properties

Imidazole derivatives often exhibit antimicrobial and antifungal activities. Researchers explore the efficacy of 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride and its derivatives against bacterial strains, fungi, and yeast. These investigations contribute to the development of novel antimicrobial agents for clinical use .

Materials Science and Nanotechnology

The self-assembly properties of this compound make it suitable for constructing functional materials. Researchers incorporate it into metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and other porous materials. These structures find applications in gas storage, separation, and catalysis. Additionally, the compound’s luminescent properties make it useful in optoelectronic devices .

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores non-covalent interactions between molecules. Researchers investigate how 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride interacts with other molecules, such as guest molecules within host frameworks. These studies contribute to our understanding of molecular recognition, binding constants, and host-guest complexes .

Organic Synthesis and Functionalization

The carboxylic acid group in this compound allows for functionalization reactions. Researchers modify the molecule by introducing various substituents, such as alkyl groups or halogens. These modified derivatives serve as building blocks in organic synthesis, enabling the creation of more complex molecules. The compound’s reactivity and stability are crucial factors in designing efficient synthetic routes .

Future Directions

The future directions for “6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride” could involve further exploration of its potential biological activities and applications in drug development, given the wide range of activities exhibited by imidazole derivatives .

properties

IUPAC Name

6-imidazol-1-ylpyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12;/h1-6H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVLSYWQTMFVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N2C=CN=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride

CAS RN

1432679-80-5
Record name 2-Pyridinecarboxylic acid, 6-(1H-imidazol-1-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432679-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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